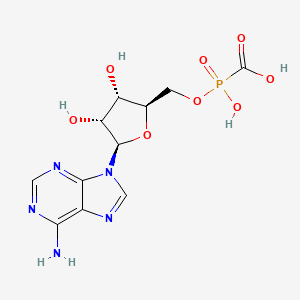
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- is a complex organic compound that belongs to the purine nucleoside family. This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with a carboxyhydroxyphosphinyl group. It is of significant interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- typically involves multi-step organic synthesis. One common method starts with the preparation of the purine base, followed by the attachment of the ribofuranosyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques like chromatography and crystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the ribofuranosyl moiety.
Reduction: Typically involves the reduction of the carboxyhydroxyphosphinyl group.
Substitution: Commonly occurs at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides .
Applications De Recherche Scientifique
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for nucleic acid interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purin-6-amine, 9-(5-O-phosphono-beta-D-arabinofuranosyl)-
- 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine
Uniqueness
What sets 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-beta-D-ribofuranosyl)- apart from similar compounds is its unique carboxyhydroxyphosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
104532-13-0 |
|---|---|
Formule moléculaire |
C11H14N5O8P |
Poids moléculaire |
375.23 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]formic acid |
InChI |
InChI=1S/C11H14N5O8P/c12-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(24-10)1-23-25(21,22)11(19)20/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H,21,22)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
FDXVFANZEFUTLY-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(=O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(=O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


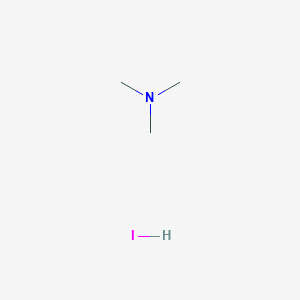
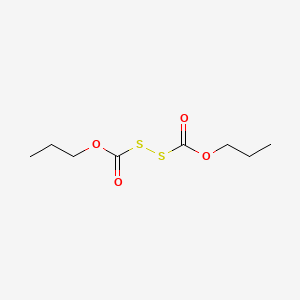
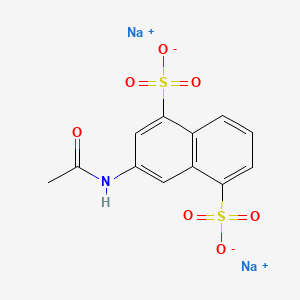
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)



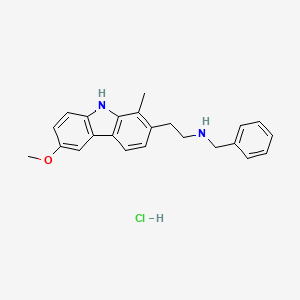


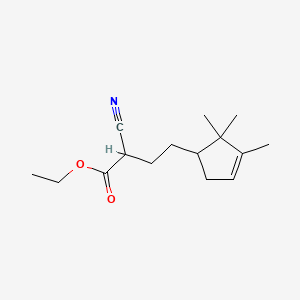
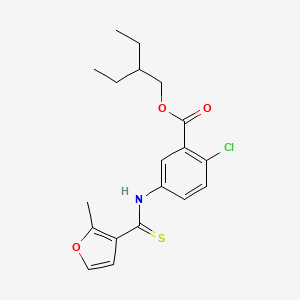

![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
